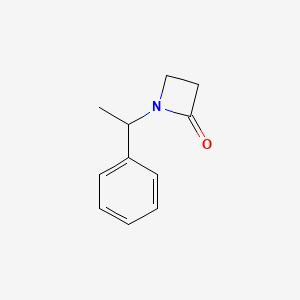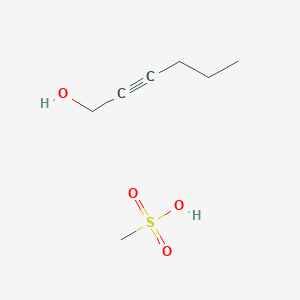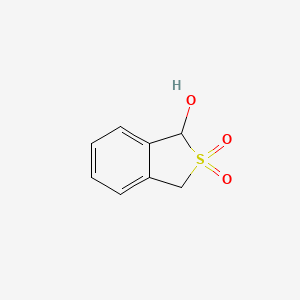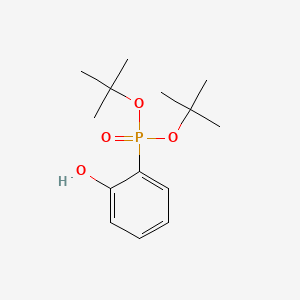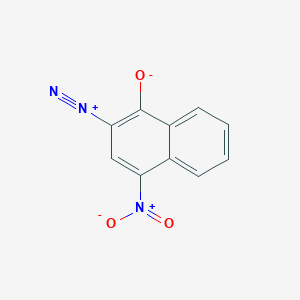
2-Diazonio-4-nitronaphthalen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-4-nitronaphthalen-1-olate is an organic compound with the molecular formula C10H5N3O3 It is a diazonium salt derivative of naphthalene, characterized by the presence of both diazonium and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Diazonio-4-nitronaphthalen-1-olate can be synthesized through the diazotization of 2-aminonaphthalene-4-nitro. The process involves the following steps:
Nitration: Naphthalene is nitrated to produce 2-nitronaphthalene.
Amination: 2-nitronaphthalene is then reduced to 2-aminonaphthalene.
Diazotization: 2-aminonaphthalene is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
The reaction conditions typically involve maintaining a low temperature (0-5°C) to stabilize the diazonium salt and prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-4-nitronaphthalen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide, copper(I) chloride, and sodium hydroxide are commonly used.
Coupling: Phenols and aromatic amines in alkaline conditions.
Reduction: Catalytic hydrogenation or chemical reduction using reagents like tin(II) chloride and hydrochloric acid.
Major Products
Substitution: Halogenated naphthalenes, hydroxynaphthalenes, and cyanated naphthalenes.
Coupling: Azo dyes with various chromophoric properties.
Reduction: 2-Amino-4-naphthol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-4-nitronaphthalen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Diazonio-4-nitronaphthalen-1-olate involves its ability to act as an electrophile in substitution and coupling reactions. The diazonium group is highly reactive and can be readily displaced by nucleophiles, leading to the formation of various substituted products. The nitro group can undergo reduction, influencing the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitronaphthalene: A precursor in the synthesis of 2-Diazonio-4-nitronaphthalen-1-olate.
1-Nitronaphthalene: An isomer with different reactivity and applications.
2-Aminonaphthalene: An intermediate in the synthesis of the diazonium compound.
Uniqueness
This compound is unique due to the presence of both diazonium and nitro groups, which confer distinct reactivity patterns. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
99365-86-3 |
|---|---|
Molekularformel |
C10H5N3O3 |
Molekulargewicht |
215.16 g/mol |
IUPAC-Name |
2-diazonio-4-nitronaphthalen-1-olate |
InChI |
InChI=1S/C10H5N3O3/c11-12-8-5-9(13(15)16)6-3-1-2-4-7(6)10(8)14/h1-5H |
InChI-Schlüssel |
PRAPBXDYVNAAOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=C2[O-])[N+]#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


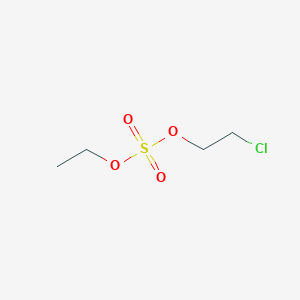
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
![4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate](/img/structure/B14341237.png)
![4-Methylhexahydro-4H-furo[2,3-b]pyran](/img/structure/B14341240.png)
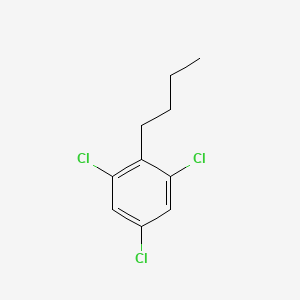
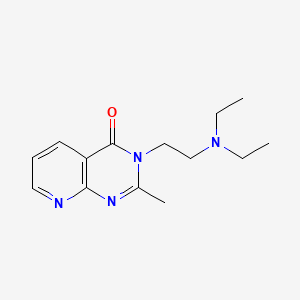
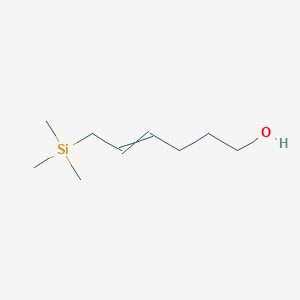
![L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]-](/img/structure/B14341276.png)
